molecular formula C39H48B3N3O6 B3177310 2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine CAS No. 1447947-87-6

2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine

Cat. No.: B3177310
CAS No.: 1447947-87-6
M. Wt: 687.3 g/mol
InChI Key: QHDOUYVNUGDLTI-UHFFFAOYSA-N
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Description

2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine is a complex organic compound characterized by its boronic acid pinacol ester functional groups attached to a triazine core. This compound is primarily used in the construction of conjugated microporous polymers (CMPs) and porous aromatic frameworks (PAFs), which have applications in materials science and catalysis[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a Suzuki coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst[_{{{CITATION{{{2{2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila](https://www.ossila.com/products/tbptrz). The reaction typically requires a base, such as potassium carbonate, and is conducted in a suitable solvent like toluene or water[{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.

Industrial Production Methods: On an industrial scale, the synthesis of this compound involves optimizing the reaction conditions to achieve high yields and purity[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila. This includes the use of high-purity reagents, precise control of reaction temperatures, and efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes Suzuki coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds[_{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila. It can also participate in other cross-coupling reactions, such as Stille and Negishi couplings.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry[_{{{CITATION{{{2{2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl - Ossila](https://wwwossilacom/products/tbptrz){{{CITATION{{{2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila. Additionally, it is used in the development of advanced materials for energy storage, such as supercapacitors and batteries[{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a bridging ligand in the formation of COFs and CMPs[_{{{CITATION{{{2{2,4,6-Tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila](https://www.ossila.com/products/tbptrz). The boronic acid pinacol ester groups facilitate the formation of stable covalent bonds with other organic molecules, leading to the construction of complex and highly ordered structures[{{{CITATION{{{_2{2,4,6-Tris4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl ... - Ossila. The molecular targets and pathways involved include the formation of conjugated systems and the stabilization of reactive intermediates.

Comparison with Similar Compounds

  • Triazine derivatives

  • Boronic acid derivatives

  • Conjugated microporous polymers (CMPs)

  • Porous aromatic frameworks (PAFs)

Properties

IUPAC Name

2,4,6-tris[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H48B3N3O6/c1-34(2)35(3,4)47-40(46-34)28-19-13-25(14-20-28)31-43-32(26-15-21-29(22-16-26)41-48-36(5,6)37(7,8)49-41)45-33(44-31)27-17-23-30(24-18-27)42-50-38(9,10)39(11,12)51-42/h13-24H,1-12H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDOUYVNUGDLTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)B5OC(C(O5)(C)C)(C)C)C6=CC=C(C=C6)B7OC(C(O7)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H48B3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine
Reactant of Route 3
Reactant of Route 3
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine
Reactant of Route 4
Reactant of Route 4
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine
Reactant of Route 5
Reactant of Route 5
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine
Reactant of Route 6
Reactant of Route 6
2,4,6-Tris(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine

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